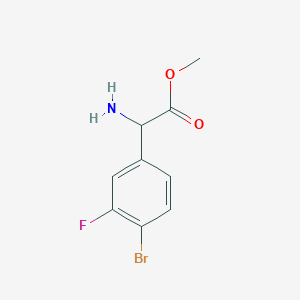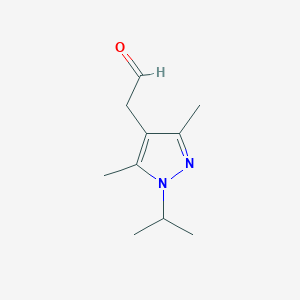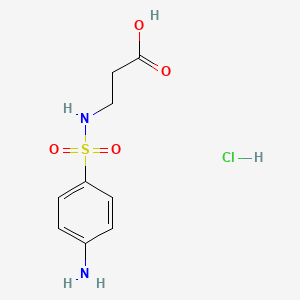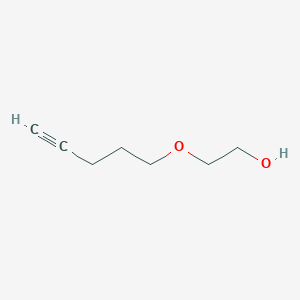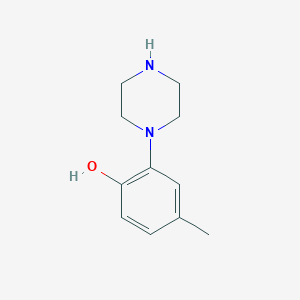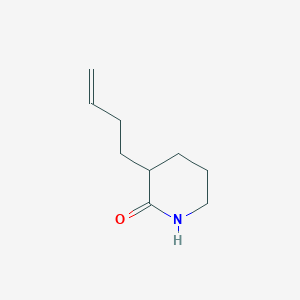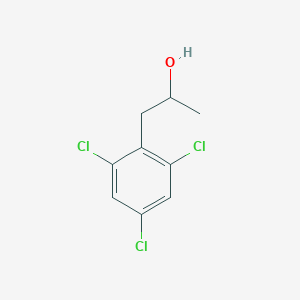
1-(2,4,6-Trichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a chlorinated aromatic alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring and a hydroxyl group attached to the propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,4,6-trichlorobenzaldehyde using a palladium catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)propan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(2,4,6-trichlorophenyl)propan-2-amine when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(2,4,6-Trichlorophenyl)propan-2-one.
Reduction: 1-(2,4,6-Trichlorophenyl)propan-2-amine.
Substitution: 1-(2,4,6-Trichlorophenyl)propan-2-chloride.
Scientific Research Applications
1-(2,4,6-Trichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve interactions with cellular membranes and proteins.
Comparison with Similar Compounds
1-(2,4,6-Trichlorophenyl)propan-2-one: An oxidized form of the compound with similar chemical properties.
1-(2,4,6-Trichlorophenyl)propan-2-amine: A reduced form with potential biological activities.
2,4,6-Trichlorophenol: A related compound with a simpler structure and different applications.
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1-(2,4,6-trichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-5,13H,2H2,1H3 |
InChI Key |
NHJKERDCKOALCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



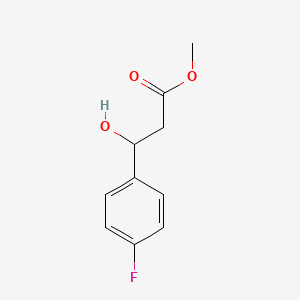
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
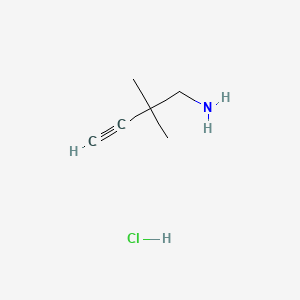
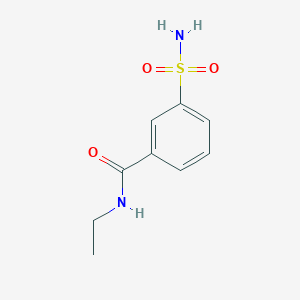
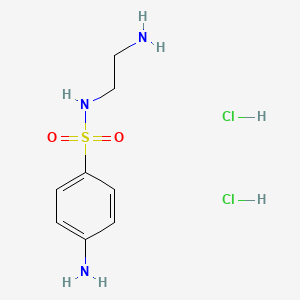
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
